molecular formula C13H13NO3 B1335858 2-(3-formyl-1H-indol-1-yl)butanoic acid CAS No. 869947-42-2

2-(3-formyl-1H-indol-1-yl)butanoic acid

Cat. No. B1335858
M. Wt: 231.25 g/mol
InChI Key: HXWHURCYMNEHJV-UHFFFAOYSA-N
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Description

“2-(3-formyl-1H-indol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 869947-42-2 . It has a molecular weight of 231.25 g/mol . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “2-(3-formyl-1H-indol-1-yl)butanoic acid” is 1S/C13H13NO3/c1-2-11(13(16)17)14-7-9(8-15)10-5-3-4-6-12(10)14/h3-8,11H,2H2,1H3,(H,16,17) .


Physical And Chemical Properties Analysis

“2-(3-formyl-1H-indol-1-yl)butanoic acid” is a powder at room temperature . It has a molecular weight of 231.25 g/mol .

Scientific Research Applications

Synthesis and Chemical Transformations

Novel Indole Based Hybrid Scaffolds : Researchers developed novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides by transforming 4-(1H-indol-3-yl)butanoic acid through a series of chemical processes. These compounds demonstrated potent inhibitory potential against the urease enzyme and mild cytotoxicity, suggesting their value as therapeutic agents in drug design programs (Nazir et al., 2018).

Intramolecular Ugi Reaction : 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid underwent an intramolecular Ugi reaction with primary amines and alkyl isocyanides, resulting in novel indoloketopiperazine derivatives. This showcases the chemical versatility and potential for generating unique compounds (Ghandi et al., 2012).

Biological Applications and Therapeutic Potential

CXC Chemokine Receptor-2 Antagonists : Patents have claimed 4-(2-arylindol-3-yl) butanoic acid derivatives as active CXC chemokine receptor-2 antagonists. These compounds hold promise for treating a wide range of inflammatory diseases, highlighting the therapeutic potential of this chemical framework (Expert Opinion on Therapeutic Patents, 2003).

Antidiabetic Agents : Indolyl butanoic acid was used as a starting material to create a range of compounds tested for their antidiabetic potential via inhibition of the α-glucosidase enzyme. This study indicates the potential of these compounds as lead molecules for further research in developing antidiabetic agents (Nazir et al., 2018).

Antitumor Activity : Derivatives of 4-[5-(1H-Indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides were synthesized and shown to exhibit moderate antitumor activity against most malignant tumor cells, with certain compounds being particularly effective against the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).

Antimicrobial Activity : Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid demonstrated remarkable antimicrobial activity. This research opens avenues for using these compounds as potential antimicrobial agents (Radhakrishnan et al., 2020).

Metal Complexes : Research into the metal complexes of indolecarboxylic acids, including indole-3-butanoic acid, provides insights into their biological activity, potentially related to the formation of stable metal complexes in plant tissues (Cariati et al., 1983).

Safety And Hazards

The safety information for “2-(3-formyl-1H-indol-1-yl)butanoic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(3-formylindol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-11(13(16)17)14-7-9(8-15)10-5-3-4-6-12(10)14/h3-8,11H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWHURCYMNEHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276679
Record name α-Ethyl-3-formyl-1H-indole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-formyl-1H-indol-1-yl)butanoic acid

CAS RN

869947-42-2
Record name α-Ethyl-3-formyl-1H-indole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869947-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Ethyl-3-formyl-1H-indole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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